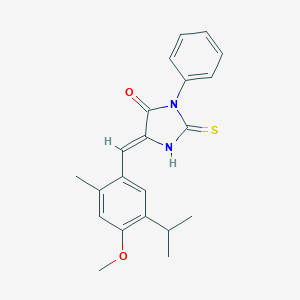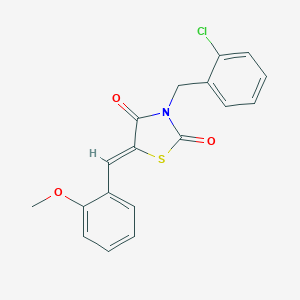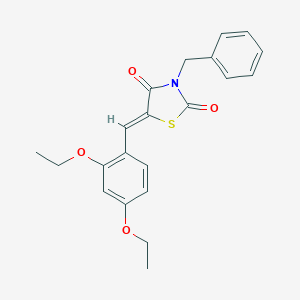![molecular formula C23H22N2O7S B300989 {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300989.png)
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid, also known as EMOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMOTA is a synthetic molecule that belongs to the family of thiazolidinone derivatives and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid. One direction is to further investigate its potential use in the treatment of various diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules. Additionally, the development of new synthetic methods for {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid and its derivatives could lead to the discovery of new compounds with improved properties.
Synthesemethoden
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid can be synthesized by the reaction between 2-methoxyphenol and 4-ethoxycarbonylbenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then reacted with thiosemicarbazide to obtain the desired thiazolidinone derivative. The final step involves the reaction of the thiazolidinone derivative with 4-bromo-2-methoxyphenylacetic acid to obtain {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid.
Wissenschaftliche Forschungsanwendungen
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been studied for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
Produktname |
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid |
|---|---|
Molekularformel |
C23H22N2O7S |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
2-[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H22N2O7S/c1-4-31-22(29)15-6-8-16(9-7-15)24-23-25(2)21(28)19(33-23)12-14-5-10-17(18(11-14)30-3)32-13-20(26)27/h5-12H,4,13H2,1-3H3,(H,26,27)/b19-12-,24-23? |
InChI-Schlüssel |
AQRFEADZSBFZMV-JWIFITGBSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)
![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)


![3-Methyl-5-(4-methylbenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B300912.png)
![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)